Bis(4-methyl-3-nitrophenyl)diazene 1-oxide Bis(4-methyl-3-nitrophenyl)diazene 1-oxide
Brand Name: Vulcanchem
CAS No.: 5679-89-0
VCID: VC21052351
InChI: InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3
SMILES: CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-]
Molecular Formula: C14H12N4O5
Molecular Weight: 316.27 g/mol

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide

CAS No.: 5679-89-0

Cat. No.: VC21052351

Molecular Formula: C14H12N4O5

Molecular Weight: 316.27 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide - 5679-89-0

Specification

CAS No. 5679-89-0
Molecular Formula C14H12N4O5
Molecular Weight 316.27 g/mol
IUPAC Name (4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium
Standard InChI InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3
Standard InChI Key CNXNJGNHOMJIMY-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator